molecular formula C13H18N2O4S B2971086 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide CAS No. 922050-97-3

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide

Cat. No.: B2971086
CAS No.: 922050-97-3
M. Wt: 298.36
InChI Key: KDSFQACPUFTVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide is a synthetic compound featuring a benzo[b][1,4]oxazepine core fused with a substituted ethanesulfonamide group. The benzo[b][1,4]oxazepine scaffold contains a seven-membered ring system with oxygen and nitrogen atoms at positions 1 and 4, respectively. Key structural features include:

  • 4-oxo group, which may participate in hydrogen bonding or polar interactions.
  • Ethanesulfonamide moiety at position 8, contributing to solubility and target-binding properties.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-4-20(17,18)15-9-5-6-10-11(7-9)19-8-13(2,3)12(16)14-10/h5-7,15H,4,8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSFQACPUFTVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)NC(=O)C(CO2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide typically involves multiple stepsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The ethanesulfonamide group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Core Heterocycle

  • Benzo[b] vs. Benzo[e] Fusion: The target compound and its benzo[b] analogs (e.g., ) differ from benzo[e] derivatives (e.g., ) in the position of the oxygen atom within the fused ring system.

Substituent Effects

  • Ethanesulfonamide vs. Aromatic Sulfonamides : The ethanesulfonamide group in the target compound is less sterically hindered than benzenesulfonamide or naphthalene sulfonamide , which may improve aqueous solubility but reduce aromatic π-π stacking interactions.
  • Alkyl vs.

Physicochemical and Pharmacological Implications

Molecular Weight : Ethanesulfonamide derivatives likely have lower molecular weights compared to bulkier analogs like (MW 446.6), aligning better with Lipinski’s rule of five for drug-likeness.

Solubility : Smaller sulfonamide groups (e.g., ethane/methane) may enhance solubility over aromatic variants (e.g., benzene, naphthalene), which are prone to crystallization.

Target Binding : Aromatic sulfonamides (e.g., ) may exhibit stronger binding to hydrophobic enzyme pockets, whereas ethanesulfonamide could favor polar interactions.

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a benzoxazepine core and a sulfonamide group, which contribute to its distinctive chemical properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

Chemical Structure

The chemical structure of this compound is characterized by the following features:

  • Molecular Formula : C20_{20}H22_{22}N2_2O4_4
  • Molecular Weight : 354.4 g/mol
  • CAS Number : 921811-13-4

Structural Representation

ComponentDescription
Benzoxazepine CoreA bicyclic structure containing an oxazepine ring
Sulfonamide GroupContributes to the compound's biological activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in disease pathways. This inhibition can lead to reduced disease progression or symptom alleviation.
  • Receptor Modulation : Interaction with certain receptors can modulate cellular responses, influencing signaling pathways involved in inflammation and cell growth.

Research Findings

Several studies have documented the biological effects of this compound:

  • Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest.
    Cell LineIC50_{50} (µM)Mechanism
    MCF-715.2Apoptosis induction
    HeLa12.7Cell cycle arrest
  • Antimicrobial Activity : Preliminary testing suggests that the compound has moderate antibacterial properties against Gram-positive bacteria. Further research is needed to elucidate its full antimicrobial spectrum.

Case Studies

  • Case Study on Cancer Treatment :
    • A study conducted on MCF-7 breast cancer cells indicated that treatment with the compound resulted in a significant decrease in cell viability after 48 hours of exposure. The study highlighted the potential for developing this compound as a chemotherapeutic agent.
  • Case Study on Inflammation :
    • Another investigation focused on the anti-inflammatory properties of the compound in a murine model of arthritis. Results showed reduced swelling and inflammatory markers in treated animals compared to controls.

Potential Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

  • Cancer Therapy : Due to its cytotoxic effects on cancer cells.
  • Infection Control : As a potential antimicrobial agent.
  • Anti-inflammatory Treatments : For conditions such as arthritis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.